1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-6-2-3-10-4-5(6)11-8(12)7(9)13/h2-4H,1H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLIPHAJIHZERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481912 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57806-24-3 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Carboxamide and Its Analogues
Retrosynthetic Analysis of the 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide Scaffold
A retrosynthetic analysis of this compound identifies key bond disconnections that simplify the target molecule into readily available starting materials. The primary disconnections are:
C(2)-Amide Bond: The initial disconnection of the amide bond points to a carboxylic acid or an ester derivative (e.g., ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate) as a direct precursor. This transformation is a standard amidation reaction.
Imidazole (B134444) Ring Formation: The central imidazole ring can be disconnected across the N1-C2 and C2-N3 bonds. This strategy leads back to a key intermediate: 1-methylpyridine-3,4-diamine (or a protected version). The C2-carboxamide unit would originate from a two-carbon synthon, such as an α-keto acid derivative or a related equivalent.
N-Methylation: The methyl group on the N1 position can be introduced at various stages. One approach involves the direct alkylation of the 1H-imidazo[4,5-c]pyridine ring system. Alternatively, the synthesis can commence from a pre-methylated precursor, such as a derivative of 3-amino-4-(methylamino)pyridine.
This analysis suggests that the core of the synthesis relies on the effective construction of the imidazo[4,5-c]pyridine ring from a suitably substituted 3,4-diaminopyridine (B372788) intermediate.
Classical and Modern Synthetic Approaches to the Imidazo[4,5-c]pyridine Ring System
The synthesis of the imidazo[4,5-c]pyridine nucleus is a well-explored area of heterocyclic chemistry, with numerous methods available for its construction. nih.govresearchgate.net These approaches often begin with substituted 3,4-diaminopyridines. jscimedcentral.com
One of the most common and direct methods for forming the imidazo[4,5-c]pyridine ring is the condensation of 3,4-diaminopyridine with various carboxylic acid derivatives. nih.govjscimedcentral.com This approach involves the reaction of the diamine with reagents such as carboxylic acids, aldehydes, or orthoesters. nih.govnih.gov
With Carboxylic Acids: Heating 3,4-diaminopyridine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), leads to the formation of the corresponding 2-substituted imidazo[4,5-c]pyridine. jscimedcentral.com
With Aldehydes: The reaction with aldehydes, followed by an oxidative cyclization step, also yields the desired fused ring system. jscimedcentral.comnih.gov This method is particularly useful for synthesizing 2-aryl or 2-alkyl derivatives.
With Orthoesters: Reagents like triethyl orthoformate can be used to install a hydrogen at the 2-position, which can then be further functionalized. nih.gov
These condensation reactions are foundational in heterocyclic synthesis, though they can sometimes require harsh conditions like high temperatures. jscimedcentral.com
Reductive cyclization offers an alternative route, typically starting from a nitropyridine precursor. A common strategy involves the reaction of a 3-amino-4-nitropyridine with an aldehyde. The initial step is the reduction of the nitro group to an amino group, which then undergoes an in-situ intramolecular cyclization with the aldehyde-derived imine. nih.gov
Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂). nih.govmdpi.com This method allows for the one-pot synthesis of the imidazopyridine scaffold from readily available nitro-substituted pyridines. nih.gov
Modern synthetic chemistry has introduced milder, catalyst-based methods to overcome the harsh conditions of classical condensations. jscimedcentral.com Lewis acids have proven effective in catalyzing the formation of the imidazo[4,5-c]pyridine ring.
Zinc triflate (Zn(OTf)₂) has been successfully employed as a catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines. jscimedcentral.com This method involves the reaction of 3,4-diaminopyridine with various substituted aldehydes in methanol at reflux temperature. The use of zinc triflate facilitates the reaction under relatively mild conditions and provides good yields for a wide variety of aldehyde substrates. jscimedcentral.com Other metal triflates, such as ytterbium triflate, have also been reported to catalyze similar condensation reactions. nih.govmdpi.com
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| Zn(OTf)₂ | 3,4-Diaminopyridine, Substituted Aldehydes | Methanol | Reflux, 12h | Good | jscimedcentral.com |
| Ytterbium(III) triflate | 3,4-Diaminopyridine, Triethyl Orthoformate | - | - | 32%-99% | nih.govmdpi.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and often improve yields. nih.gov This technology has been applied to the synthesis of imidazopyridine derivatives, significantly reducing reaction times from hours to minutes. nih.govmdpi.com
The condensation reaction of diaminopyridines with carboxylic acids can be efficiently conducted under microwave irradiation, sometimes using a solid support like silica (B1680970) gel. nih.gov For instance, the reaction of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids on silica gel at 100 W yielded fused imidazo[4,5-b]pyridines in 71-92% yield. nih.gov Similar protocols are applicable to the imidazo[4,5-c]pyridine isomer. Microwave assistance is also beneficial in cyclization steps following Pd-coupling reactions used to prepare the necessary diamino precursors. mdpi.com This rapid and efficient heating method is well-suited for the construction of compound libraries for medicinal chemistry research. rsc.orgacs.org
One-pot procedures that combine multiple reaction steps into a single operation offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of imidazo[4,5-c]pyridine precursors, tandem reactions have been developed.
A notable example is the synthesis of related imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine in a one-pot sequence. acs.org This process involves:
A nucleophilic aromatic substitution (SNAr) reaction with a primary amine.
In-situ reduction of the nitro group using a reducing agent like zinc powder.
Subsequent heterocyclization with an aldehyde to form the final fused ring system. acs.org
This type of tandem strategy can be adapted for the synthesis of precursors to this compound, streamlining the assembly of the core structure. acs.org Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, also provide a powerful one-pot approach to constructing substituted imidazo-fused heterocycles. mdpi.com
Derivatization Strategies for the Carboxamide Moiety
The carboxamide group at the 2-position of the 1-methyl-1H-imidazo[4,5-c]pyridine core offers a valuable handle for structural modification, allowing for the fine-tuning of physicochemical and biological properties. Several derivatization strategies can be envisioned, drawing from established transformations of primary carboxamides.
N-Alkylation and N-Arylation: The introduction of substituents on the amide nitrogen can significantly impact the molecule's properties. N-alkylation of heterocyclic carboxamides can be achieved under various conditions. A common method involves the use of a base to deprotonate the amide, followed by reaction with an alkyl halide. For instance, cesium fluoride-Celite in acetonitrile has been reported as an effective solid base for the N-alkylation of anilines, carboxamides, and various nitrogen heterocycles with alkyl halides, often leading exclusively to the N-alkylated product researchgate.net. Other bases such as potassium carbonate or sodium hydride can also be employed researchgate.net. Sustainable approaches are also being developed, for example, using propylene carbonate as both a reagent and a green solvent for the N-alkylation of N-heterocycles, avoiding the need for genotoxic alkyl halides nih.gov.
Dehydration to Nitriles: The carboxamide can be dehydrated to the corresponding nitrile, which serves as a versatile intermediate for further functionalization. This transformation is a fundamental route for the synthesis of nitriles from primary amides researchgate.net. A variety of dehydrating agents can be employed, ranging from classical reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) to milder and more modern methods. For example, a mild method for the dehydration of carboxamides to nitriles has been reported in the context of imidazole chemistry rsc.org.
Hydrolysis and Subsequent Amide Coupling: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative is a key intermediate that can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of new N-substituted amides. This approach offers a high degree of flexibility for introducing various functional groups.
The following table summarizes potential derivatization strategies for the carboxamide moiety:
| Strategy | Reagents and Conditions | Product | Potential for Further Elaboration |
| N-Alkylation | Base (e.g., CsF-Celite, K₂CO₃), Alkyl halide | N-Alkyl-1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide | The introduced alkyl group can bear other functional groups. |
| Dehydration | Dehydrating agent (e.g., POCl₃, P₂O₅) | 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbonitrile | The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. |
| Hydrolysis and Amide Coupling | 1. Acid or base hydrolysis 2. Amine, Coupling agent (e.g., HATU, EDC) | N-Substituted-1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide | Allows for the introduction of a wide variety of substituents via the amine component. |
Novel Synthetic Methodologies for Future Elaboration of this compound Analogues
Recent advances in synthetic organic chemistry offer exciting new avenues for the elaboration of the this compound scaffold, enabling the rapid generation of diverse analogues for biological screening.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. For the related imidazo[1,2-a]pyridine (B132010) system, a variety of C-H functionalization methods have been developed, including photochemical and metal-free approaches mdpi.com. These methods allow for the introduction of various substituents at different positions of the heterocyclic core.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of imidazo[1,2-a]pyridines mdpi.com. As mentioned earlier, an asymmetric version of the GBB reaction has been developed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines nih.gov. The development of MCRs for the synthesis of the imidazo[4,5-c]pyridine core would be a significant advancement, allowing for the rapid construction of diverse libraries of compounds.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids to form 2-substituted imidazo[4,5-b]pyridines can be efficiently carried out using microwave-assisted heating nih.gov. This methodology could be adapted for the synthesis of this compound and its analogues.
Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful tool for the construction of compound libraries. An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has been described, starting from 2,4-dichloro-3-nitropyridine (B57353) acs.org. This strategy allows for the systematic variation of substituents at different positions of the heterocyclic core.
The following table highlights some novel synthetic methodologies applicable for the future elaboration of this compound analogues:
| Methodology | Description | Potential Advantages |
| C-H Functionalization | Direct introduction of functional groups onto the heterocyclic core without prior activation. | Atom and step economy, access to novel substitution patterns. |
| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | High efficiency, diversity-oriented synthesis, reduced waste. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, improved purity. |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Amenable to automation and high-throughput synthesis of libraries. |
Structure Activity Relationship Sar Studies of 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Carboxamide Derivatives
General Principles of SAR Applied to Heterocyclic Compounds
Heterocyclic compounds, such as imidazopyridines, are foundational scaffolds in drug discovery due to their structural diversity and ability to engage with biological targets through various interactions. researchgate.netresearchgate.net The principles of SAR applied to these compounds involve analyzing how modifications to the molecule's size, shape, stereochemistry, and the electronic nature of substituents alter its pharmacological activity. slideshare.net
Key considerations in the SAR of heterocyclic compounds include:
Pharmacophore Identification : Determining the essential functional groups and their spatial arrangement required for biological activity. For imidazopyridine derivatives, this often involves the nitrogen atoms in the rings, which can act as hydrogen bond acceptors, and the carboxamide group, which can serve as both a hydrogen bond donor and acceptor. nih.gov
Electronic Effects : The introduction of electron-withdrawing or electron-donating groups can alter the pKa and electron distribution of the heterocyclic system, influencing its binding affinity to target proteins. researchgate.net
Steric Effects : The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky groups may enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents effective binding.
Lipophilicity and Solubility : Modifications to the structure affect the compound's lipophilicity, which in turn influences its solubility, membrane permeability, and metabolic stability. A delicate balance must be achieved to ensure the compound can reach its target and have a suitable duration of action.
Nitrogen-containing heterocycles are of particular interest because the nitrogen atoms can significantly influence structural and biological interactions. researchgate.net The imidazopyridine scaffold, being a purine (B94841) isostere, can interact with a wide range of biological macromolecules. nih.govmdpi.com
Impact of Substituents on the Imidazole (B134444) Ring on Biological Activity
The imidazole portion of the 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide scaffold offers limited positions for substitution, as the N1, N3, and C2 positions are already defined in the core structure. However, in related imidazo[1,2-a]pyridine (B132010) systems, substitutions at other available carbon atoms of the imidazole ring have been explored. For instance, functionalization at the C3 position is a common strategy. nih.gov While direct SAR data for the imidazole ring of the specific this compound is scarce, general principles suggest that adding small alkyl or aryl groups could influence the molecule's steric profile and electronic properties, potentially altering its interaction with target proteins.
Influence of Substituents on the Pyridine (B92270) Ring on Biological Activity
The pyridine ring of the imidazopyridine core is a common site for modification to fine-tune biological activity. The position and nature of substituents can have a profound impact on potency and selectivity. Studies on related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives have shown that substitutions on the pyridine ring are critical for activity.
For example, in one study of imidazo[4,5-b]pyridines, a bromo-substituted derivative demonstrated potent antiproliferative activity against a colon carcinoma cell line. researchgate.netnih.gov In another series of imidazo[1,2-a]pyridine derivatives, substituents at the 6-position, such as methyl, methoxy, or bromide, were found to be important for improving antiproliferative effects. nih.gov The introduction of halogen atoms, like fluorine or chlorine, can enhance binding affinity through halogen bonding and can also improve metabolic stability and cell permeability. nih.govtandfonline.com
The table below summarizes the observed effects of pyridine ring substitutions in related imidazopyridine scaffolds.
| Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | Pyridine Ring | Bromo | Potent and selective antiproliferative activity against colon carcinoma. | researchgate.netnih.gov |
| Imidazo[1,2-a]pyridine | C6 | Methyl, Methoxy, Bromide | Enhanced antiproliferative activity. | nih.gov |
| Imidazo[1,2-a]pyridine | C6 | Chloro | Showed no positive effect on potency compared to a methyl substituent in a series of PI3Kα inhibitors. | tandfonline.com |
| Imidazo[1,2-a]pyridine | C8 | Pyridinephenylsulfonamide with 4-fluoro or 2,4-difluoro groups | Substantial increase in potency as PI3Kα inhibitors. | tandfonline.com |
These findings suggest that for this compound, strategic substitution on the pyridine ring with halogens or small alkyl/alkoxy groups could be a viable strategy for modulating biological activity.
Role of the N1-Methyl Group and its Analogues in Modulating Activity
The N1-methyl group on the imidazole ring plays a significant role in defining the molecule's properties. Its presence removes the hydrogen bond donor capability of the N-H group found in the unsubstituted parent compound. This can be either beneficial or detrimental to activity, depending on the specific interactions within the target's binding site.
In a study on imidazo[4,5-b]pyridine derivatives, an N-methyl-substituted compound showed decreased antiproliferative activity compared to its N-unsubstituted counterparts. nih.gov This suggests that for that particular biological target, a hydrogen bond donation from the N1 position was important for activity.
Larger Alkyl Groups : Increasing the size of the alkyl group (e.g., ethyl, propyl) would increase lipophilicity and steric bulk, which could enhance van der Waals interactions in a hydrophobic pocket or, conversely, prevent binding.
Functionalized Chains : Introducing polar functional groups (e.g., hydroxyl, amino) on the N1-substituent could improve solubility and provide additional hydrogen bonding opportunities.
The choice of the N1-substituent is therefore a critical optimization point, balancing the need for specific interactions with the target against the desired physicochemical properties of the molecule.
Modifications of the Carboxamide Group and their Effect on Potency and Selectivity
The 2-carboxamide (B11827560) group is a key functional moiety that often acts as a primary point of interaction with the biological target, typically through hydrogen bonding. Modifications to this group are a central strategy in SAR studies to enhance potency and selectivity.
Initial SAR explorations on antitubercular imidazo[1,2-a]pyridine analogues focused on the 3-carboxamide group. rsc.org It was found that an N-benzylcarboxamide derivative was highly potent, whereas other modifications, such as creating a tertiary carboxamide or reversing the amide bond, led to a loss of activity. rsc.org This highlights the specific directional hydrogen bonding and steric requirements of the binding site.
In a different series of imidazo[1,2-a]pyridine derivatives developed as PI3Kα inhibitors, replacing a fluoro group on an adjacent phenyl ring with an amide, sulphonamide, or urea (B33335) led to an increase in potency. tandfonline.com This indicates that introducing additional hydrogen bond donors/acceptors can be a successful strategy.
The table below illustrates how modifications to the carboxamide or related functionalities can impact activity in imidazopyridine derivatives.
| Scaffold | Modification | Effect on Potency/Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamide | N-Benzylcarboxamide | Potent activity against Mtb. | rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamide | Tertiary carboxamide, reversed amide | Abolished activity. | rsc.org |
| Imidazo[1,2-a]pyridine | Changing a fluoro group to an amide or sulphonamide at a nearby position | Increased inhibitory potency against PI3Kα. | tandfonline.com |
These examples underscore the sensitivity of biological activity to changes in the carboxamide group. For this compound, exploring a variety of substituents on the amide nitrogen (e.g., small alkyls, substituted phenyl rings, cyclic amines) would be a critical step in optimizing its biological profile.
Conformational Analysis and Molecular Flexibility in SAR
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. Conformational analysis examines the different spatial arrangements of a molecule and their relative energies. For imidazo[4,5-c]pyridine derivatives, key factors influencing conformation include the orientation of the 2-carboxamide group and the potential for rotation around single bonds.
Molecular flexibility can be a "chameleonic" property, allowing a drug to adapt its shape to different environments. unito.it For instance, a molecule might adopt a more compact, less polar conformation to cross a lipid cell membrane and then switch to a more extended, polar conformation to bind to its target in an aqueous environment. unito.it However, excessive flexibility can be detrimental, as the molecule may spend too little time in the specific "bioactive conformation" required for binding, leading to a loss of potency.
In the design of imidazo[1,2-a]pyridine luminogens, balancing molecular twist and conformational rigidity was found to be essential for achieving desired properties. rsc.org This principle also applies to drug design. Introducing rigid structural elements or groups that restrict rotation (e.g., through steric hindrance from the N1-methyl group) can lock the molecule into a more favorable conformation, thereby enhancing its activity. The structure of the imidazo[4,5-c]pyridine core itself is rigid, but the substituents, particularly the carboxamide side chain, provide degrees of freedom that must be carefully controlled during the optimization process. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization
In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the physicochemical properties of the compounds to ensure they are "drug-like." Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this process. mtak.hu
Ligand Efficiency (LE) : This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). It essentially measures the "binding energy per atom." A higher LE value is desirable, as it indicates that the molecule is achieving high potency without becoming excessively large. csmres.co.uk The value of LE during lead optimization should generally be maintained above 0.3. sciforschenonline.org
Lipophilic Ligand Efficiency (LLE or LipE) : This metric connects potency to lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. sciforschenonline.orgresearchgate.net LLE helps to ensure that increases in potency are not achieved simply by increasing lipophilicity, which can lead to problems like poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org An ideal LLE for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. mtak.hucsmres.co.uk
During the optimization of a series of this compound derivatives, these metrics would be applied to select the most promising candidates. For example, if two derivatives have similar potency, the one with a higher LE and LLE would be prioritized, as it represents a more efficient and higher-quality chemical starting point for further development. researchgate.net Careful monitoring of these efficiencies helps to avoid "molecular obesity" and lipophilicity creep, guiding the design toward compounds with a balanced profile of potency and drug-like properties. researchgate.net
Molecular Mechanisms and Biological Target Interactions
Identification of Biological Targets of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide and its Analogues
Analogues of this compound have been identified as potent modulators of several important classes of biological targets, including protein kinases, cell surface receptors, and enzymes critical to cell function and disease progression.
Derivatives of the imidazopyridine core structure have demonstrated a broad range of kinase inhibition activities. The structural similarity of this scaffold to purine (B94841) allows it to interact with the ATP-binding sites of numerous kinases, leading to the modulation of their catalytic activity.
PI3K and mTOR: The imidazo[4,5-c]pyridine-2-one scaffold has been explored for its ability to selectively inhibit DNA-dependent protein kinase (DNA-PK). acs.org In the development of these inhibitors, selectivity against related kinases such as phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) was a key evaluation criterion, indicating that while potent DNA-PK inhibitors were developed, they showed less activity against PI3K and mTOR. acs.org
Aurora and FLT3 Kinases: The related imidazo[4,5-b]pyridine scaffold has yielded compounds that inhibit Aurora kinases. nih.govnih.gov Crystallographic studies of these analogues bound to Aurora-A have provided insights into their binding modes, revealing interactions with the P-loop or the post-hinge region of the kinase. nih.gov
JAK-1: Research has identified imidazo[4,5-c]pyridine derivatives with potent inhibitory activity against Janus kinase 1 (JAK-1). One compound demonstrated an IC50 value of 0.022 µM for JAK-1 without significantly impacting other isoforms. mdpi.com
c-MET: The hepatocyte growth factor receptor, c-MET, is another key target for this class of compounds. Inhibitors of c-MET kinases featuring an imidazopyridine core have been developed. mdpi.com Specifically, 3H-imidazo[4,5-b]pyridine derivatives have been identified as potent c-Met kinase inhibitors, showing excellent activity in both enzymatic and cellular assays. nih.gov
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs). Several of these compounds exhibited Src and Fyn kinase inhibition in the submicromolar range and showed effective antiproliferative activity against glioblastoma cell lines. nih.gov
| Compound Class | Target Kinase | Reported Activity | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridine derivative | JAK-1 | IC50 = 0.022 µM | mdpi.com |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src, Fyn | Submicromolar inhibition | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative | DNA-PK | nM inhibition | acs.org |
| 3H-Imidazo[4,5-b]pyridine derivatives | c-MET | Potent enzymatic and cellular inhibition | nih.gov |
The imidazo[4,5-c]pyridine scaffold is present in molecules that modulate key neurotransmitter receptors.
GABAA Receptor: The discovery of imidazopyridines as positive allosteric modulators of the GABA-A receptor was among the first identified bioactivities for this chemical class. mdpi.comnih.gov An example is Bamaluzole, an imidazo[4,5-c]pyridine compound patented as an anticonvulsant, which acts as a GABA-A receptor agonist. mdpi.comnih.gov
Neuropeptide S Receptor (NPSR): Analogues based on the imidazopyridine core have been characterized as potent antagonists of the Neuropeptide S Receptor. nih.gov These antagonists are valuable tools for studying the pharmacology of the NPS/NPSR system, which is implicated in anxiety, sleep, and addiction disorders. nih.govresearchgate.net
Beyond kinases and receptors, imidazo[4,5-c]pyridine derivatives have been shown to inhibit enzymes involved in DNA repair, viral replication, and immune responses.
PARP: A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), particularly PARP-1. mdpi.comresearchgate.net One potent compound, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (11a), displayed an IC50 of 8.6 nM against the PARP-1 enzyme. researchgate.net These inhibitors have been shown to potentiate the cytotoxicity of chemotherapy agents in various cancer cell lines. mdpi.comresearchgate.netnih.gov
RNA-dependent RNA polymerase (RdRp): Imidazo[4,5-c]pyridines have been investigated for antiviral activity. Research on their effects against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, revealed that these compounds interact with the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication. nih.gov
Cathepsins: Analogues such as 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of Cathepsin S. nih.govresearchgate.net These compounds were effective against both the purified enzyme and in cell-based assays. nih.gov Further optimization of 1H-imidazo[4,5-c]pyridine-4-carbonitrile inhibitors by adjusting the pKa of a basic nitrogen atom led to compounds with excellent cellular activity. nih.gov
| Compound Class | Target Enzyme | Reported Activity | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridine-7-carboxamide derivative (11a) | PARP-1 | IC50 = 8.6 nM | researchgate.net |
| Imidazo[4,5-c]pyridine derivative (Compound 27) | BVDV RdRp | Selective antiviral activity | nih.gov |
| 1H-Imidazo[4,5-c]pyridine-4-carbonitrile derivatives | Cathepsin S | Potent and selective inhibition | nih.govresearchgate.netnih.gov |
Binding Modes and Ligand-Target Interactions: Crystallographic and Computational Studies
Understanding the interaction between imidazo[4,5-c]pyridine derivatives and their biological targets at a molecular level has been advanced through X-ray crystallography and computational modeling.
Kinase Interactions: For the related imidazo[4,5-b]pyridine scaffold, co-crystallization with Aurora-A kinase revealed distinct binding modes. Depending on the substituent on the pyrazole (B372694) ring, these compounds were shown to interact with either the P-loop or with Thr217 in the post-hinge region, providing a structural basis for designing more selective inhibitors. nih.gov Molecular dynamics simulations of imidazo[4,5-c]pyridin-2-one derivatives in the ATP binding site of SFKs elucidated their potential binding patterns. nih.gov
Enzyme Interactions: Docking studies of imidazo[4,5-c]pyridine-7-carboxamide derivatives within the catalytic domain of PARP-1 (PDB ID: 2RCW) indicated that the free amide group forms three crucial hydrogen-bonding interactions, which are key to its inhibitory activity. researchgate.net For Cathepsin S inhibitors, the 1H-imidazo[4,5-c]pyridine-4-carbonitrile core provides a stable thio-trapping nitrile "warhead" for covalent interaction with the cysteine protease. nih.gov
Cellular Pathway Modulation (e.g., Apoptosis, Inflammatory Response, c-MET pathway)
By interacting with their primary biological targets, imidazo[4,5-c]pyridine analogues can modulate complex cellular signaling pathways involved in cell fate, inflammation, and cancer progression.
Apoptosis: The inhibition of PARP by imidazo[4,5-c]pyridinecarboxamides leads to the apoptosis of cancer cells, particularly in the context of synthetic lethality in BRCA-mutated tumors. researchgate.net Analogues with the imidazo[1,2-a]pyridine (B132010) core (a structural isomer) have been shown to induce apoptosis by suppressing the IL-6/STAT3 signaling pathway, which involves downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX. nih.gov Other studies on this isomeric scaffold have demonstrated apoptosis induction through the p53/Bax-mediated mitochondrial pathway. nih.govresearchgate.net
Inflammatory Response: Imidazo[4,5-c]pyridine derivatives and their corresponding nucleosides have demonstrated in vivo inhibition of the inflammatory response. nih.gov A related class of compounds, imidazo[4,5-c]quinolines, were found to inhibit the pro-inflammatory JAK/STAT and NF-κB signaling pathways. acs.org Furthermore, an imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cells. nih.gov
c-MET pathway: The development of potent imidazo[4,5-b]pyridine-based c-MET inhibitors directly implies the modulation of the c-MET signaling pathway. mdpi.comnih.gov This pathway is crucial in cancer development, particularly in processes like angiogenesis. mdpi.com
Mechanisms of Action Elucidation through Biochemical and Cellular Assays
A variety of biochemical and cellular assays have been employed to characterize the mechanisms of action of imidazo[4,5-c]pyridine derivatives.
Enzymatic and Cellular Inhibition Assays: The potency of PARP-1 inhibitors was determined using enzymatic assays to generate IC50 values and was further confirmed in cellular assays that measured the potentiation of cytotoxicity from DNA-damaging agents like temozolomide (B1682018) in cancer cell lines such as SW-620 and A549. researchgate.netnih.gov For Cathepsin S inhibitors, activity was quantified using purified enzyme assays and validated in human JY lymphoblastoid cell line-based assays. nih.gov
In Vivo Activity Models: The in vivo efficacy of these compounds has been assessed in various models. The anti-inflammatory potential of imidazo[4,5-c]pyridines was evaluated in a rat carrageenan-induced pleurisy model. nih.gov The cellular activity of Cathepsin S inhibitors was confirmed in an in vivo mouse splenic Lip10 accumulation assay. nih.gov
Pathway Analysis: The modulation of specific cellular pathways is often investigated using Western blot analysis to measure changes in the phosphorylation status and expression levels of key signaling proteins. For example, the effects on the STAT3 pathway were confirmed by measuring levels of phosphorylated STAT3 (p-STAT3), total STAT3, and downstream targets like Bcl-2 and BAX. nih.gov Apoptosis induction has been quantified using flow cytometry with Annexin V/propidium iodide staining to differentiate between viable, apoptotic, and necrotic cells. nih.govtezu.ernet.in
Investigation of Allosteric vs. Orthosteric Binding Mechanisms
The binding mechanism of a ligand to its biological target is a critical determinant of its pharmacological effect. Ligands can interact with their targets through two primary mechanisms: orthosteric and allosteric binding. Orthosteric ligands bind to the same site as the endogenous substrate or agonist, often leading to competitive inhibition or activation. In contrast, allosteric modulators bind to a topographically distinct site on the target protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. For the chemical compound this compound, a definitive classification of its binding mechanism as either allosteric or orthosteric has not been conclusively determined in publicly available research. However, extensive studies on the broader class of imidazo[4,5-c]pyridine and structurally related imidazo[4,5-c]quinoline derivatives provide significant insights into the potential binding modes for this compound family.
Research into derivatives of the imidazo[4,5-c]quinoline scaffold has identified compounds that act as allosteric modulators, particularly at the A3 adenosine (B11128) receptor (A3AR). nih.govresearchgate.net These modulators can enhance the receptor's response to its natural agonist, a characteristic of positive allosteric modulators (PAMs). The structural features of these molecules, particularly the substitutions at various positions on the heterocyclic core, are crucial in determining whether they interact with the orthosteric binding site or an allosteric site. nih.gov
Conversely, other derivatives of the imidazo[4,5-c]pyridine scaffold have been developed as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP-1). researchgate.net These compounds are designed to compete with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the enzyme's active site, indicating an orthosteric mechanism of action. The binding of these inhibitors is often characterized by hydrogen bond interactions with key residues within the active site, such as Ser904 and Gly863, which are essential for ligand binding. researchgate.net
The specific substitutions on the this compound molecule, namely the methyl group at the N1 position and the carboxamide group at the C2 position, would play a pivotal role in dictating its preferred binding site and mechanism of action. Without direct experimental evidence, any assertion regarding its binding as either allosteric or orthosteric remains speculative. However, the known interactions of its parent scaffold provide a strong basis for further investigation.
Detailed Research Findings on Related Compounds
To illustrate the diverse binding mechanisms within the broader chemical family, the following tables summarize findings from studies on related imidazo[4,5-c]pyridine and imidazo[4,5-c]quinoline derivatives.
Table 1: Allosteric Modulation of A3 Adenosine Receptor by Imidazo[4,5-c]quinoline Derivatives
This table presents data on the allosteric enhancement of the A3AR by various substituted imidazo[4,5-c]quinolin-4-amine derivatives. The "Maximum Efficacy (% of Agonist)" indicates the degree to which the compound enhances the effect of the A3AR agonist Cl-IB-MECA.
| Compound | Substitutions | Maximum Efficacy (% of Agonist) | Binding Mechanism |
|---|---|---|---|
| LUF6000 | 2-cyclohexyl, 4-(3,4-dichlorophenylamino) | ~150% | Positive Allosteric Modulator |
| Compound 6 | 4-(3,5-dichlorophenylamino) | ~200% | Positive Allosteric Modulator |
| Compound 20 | 2-(1-adamantyl) | ~200% | Positive Allosteric Modulator |
Data sourced from studies on A3 adenosine receptor allosteric modulators. nih.gov
Table 2: Orthosteric Inhibition of PARP-1 by Imidazo[4,5-c]pyridinecarboxamide Derivatives
This table showcases the inhibitory activity of imidazo[4,5-c]pyridine-7-carboxamide derivatives against the PARP-1 enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, indicating a competitive, orthosteric interaction.
| Compound | Substitutions | PARP-1 IC50 (nM) | Binding Mechanism |
|---|---|---|---|
| XZ-120312 | 2-(1-propylpiperidin-4-yl) | 8.6 | Orthosteric Inhibitor |
Data sourced from research on PARP-1 inhibitors. researchgate.net
These findings underscore that the imidazo[4,5-c]pyridine scaffold is a versatile pharmacophore capable of interacting with biological targets through both allosteric and orthosteric mechanisms. The specific functional groups and their arrangement on the core structure are the ultimate determinants of the binding mode. Further empirical studies, such as radioligand binding assays and structural biology techniques, are necessary to elucidate the precise molecular mechanism of this compound.
Preclinical Pharmacological Investigations of 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Carboxamide Analogues
In Vitro Efficacy Studies
Analogues of imidazo[4,5-c]pyridine have demonstrated engagement with key cellular targets, indicating their potential as specific inhibitors in signaling pathways. A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP). researchgate.net One of the lead compounds from this series, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, displayed strong enzymatic inhibition against PARP-1 with an IC50 value of 8.6 nM. researchgate.net This inhibitory activity translated to a functional effect in cellular assays, where the compound potentiated the cytotoxicity of the chemotherapeutic agent temozolomide (B1682018) in multiple cancer cell lines. researchgate.net
In a different study, derivatives of imidazo[4,5-c]pyridin-2-one were designed and synthesized as inhibitors of Src family kinases (SFKs), which are recognized as important targets for the treatment of glioblastoma. nih.gov Several of these compounds exhibited potential inhibition of Src and Fyn kinases in the submicromolar range. nih.gov Furthermore, related heterocyclic systems like imidazo[4,5-b]pyridin-2-ones have been identified as very potent inhibitors of cAMP PDE III, with in vitro activity in the nanomolar range, demonstrating another mechanism of target engagement for this class of compounds. nih.gov
Table 1: Target Engagement of Imidazo[4,5-c]pyridine Analogues
| Compound Class | Target | Assay | Result (IC50) |
|---|---|---|---|
| Imidazo[4,5-c]pyridine-7-carboxamide | PARP-1 | Enzymatic Inhibition | 8.6 nM researchgate.net |
| Imidazo[4,5-c]pyridin-2-one | Src/Fyn Kinase | Kinase Inhibition | Submicromolar nih.gov |
The target engagement of imidazo[4,5-c]pyridine analogues translates into anti-proliferative effects in various cancer cell lines. The PARP-1 inhibitor 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide enhanced the cytotoxic effects of temozolomide by factors of 4.0, 3.0, and 7.7 in SW-620, MDA-MB-468, and A549 cancer cell lines, respectively. researchgate.net
Derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have also shown significant cytotoxic potential. In one study, novel hybrids were tested against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.comchemmethod.com Compound HB10 demonstrated notable activity against HepG2 with an IC50 of 51.52 μM, which was more potent than the standard chemotherapy agent Cisplatin (IC50 of 54.81 μM). chemmethod.com Another compound from the same series, HB9, was more effective than Cisplatin against A549 lung cancer cells, with an IC50 value of 50.56 μM. chemmethod.comchemmethod.com The imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems have been specifically synthesized as potential anticancer agents, building on the observation that related compounds act as mitotic inhibitors. nih.gov
Table 2: Anti-proliferative Activity of Imidazopyridine Analogues
| Compound Class | Cell Line | Activity Type | Result (IC50) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver Carcinoma) | Cytotoxicity | 51.52 μM chemmethod.com |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung Cancer) | Cytotoxicity | 50.56 μM chemmethod.com |
The imidazopyridine scaffold is a core component of molecules with demonstrated antimicrobial properties. nih.gov Specifically, synthesized imidazo[4,5-c]pyridines have shown promising antimicrobial activity when compared against the antibiotic Streptomycin and the antifungal drug Fluconazole. mdpi.com In a study focused on imidazo[4,5-b]pyridine derivatives, compounds were tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. The results indicated that the Gram-positive bacteria were more sensitive to the action of these compounds. nih.gov
Further research into related imidazo[1,2-a]pyridine amides has revealed potent activity against Mycobacterium tuberculosis (MTB). nih.gov These compounds, known as IPAs, target the QcrB subunit of a critical complex in mycobacterial energy metabolism. nih.gov Two such candidates, ND-09759 and Q203, have advanced to preclinical and clinical development, respectively, highlighting the potential of this chemical class in combating bacterial infections. nih.gov
Table 3: Antimicrobial Activity of Imidazopyridine Analogues
| Compound Class | Target Organism | Activity |
|---|---|---|
| Imidazo[4,5-c]pyridines | Bacterial and Fungal Strains | Promising antimicrobial activity mdpi.com |
| Imidazo[4,5-b]pyridines | Bacillus cereus (Gram-positive) | More sensitive than Gram-negative nih.gov |
| Imidazo[4,5-b]pyridines | Escherichia coli (Gram-negative) | Resistant nih.gov |
Investigations into the anti-parasitic properties of imidazopyridine analogues have yielded promising results, particularly against the protozoan parasite Trypanosoma brucei, the causative agent of Human African trypanosomiasis. nih.govnih.gov A series of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were screened in vitro for their activity against T. brucei. nih.gov Among the tested compounds, three (10b, 11a, and 11b) exhibited substantial antitrypanosomal activity. nih.gov These findings are significant as current treatments for this neglected tropical disease suffer from limitations such as drug resistance and severe adverse effects. nih.gov The development of new chemical entities is therefore a critical area of research. nih.gov
Table 4: Antitrypanosomal Activity of Imidazo[1,2-a]pyridine Analogues
| Compound | Parasite | Activity Level |
|---|---|---|
| 10b | Trypanosoma brucei | Substantial nih.gov |
| 11a | Trypanosoma brucei | Substantial nih.gov |
Derivatives of imidazopyridine have shown potential as modulators of the immune and inflammatory response. nih.govnih.gov A novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.govnih.gov Molecular docking studies suggested that this compound binds to the NF-κB p50 subunit, thereby inhibiting its activity. nih.gov
In the context of autoimmune diseases, researchers developed 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids. nih.gov One derivative containing an ethoxy group showed the highest activity in inhibiting the cysteine protease Cathepsin S (CTSS IC50 of 25 nM) while maintaining good selectivity over the related Cathepsin K (CTSK IC50 of 8310 nM). nih.gov Other studies on imidazo[1,2-a]pyridine carboxylic acid derivatives have shown they can inhibit COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. researchgate.net
Table 5: Immunomodulatory Activity of Imidazopyridine Analogues
| Compound Class | Target/Pathway | Cell Line/Model | Result |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | NF-κB and STAT3 pathways | MDA-MB-231, SKOV3 | Suppression of pathways nih.govnih.gov |
| 1H-imidazo[4,5-c]pyridine-4-carbonitrile | Cathepsin S (CTSS) | Enzymatic Assay | IC50 = 25 nM nih.gov |
In Vivo Proof-of-Concept Studies in Relevant Animal Models
Select imidazo[4,5-c]pyridine analogues have progressed to in vivo testing, providing proof-of-concept for their therapeutic potential in animal models. A novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide, which functions as a PARP inhibitor, was evaluated for its antitumor effect in a mouse model with A549 lung cancer cell xenografts. fao.org The study found that the antitumor efficacy of this compound in combination with the chemotherapy drug cisplatin was similar to that of the established PARP inhibitor ABT-888 (Veliparib) combined with cisplatin. fao.org
In a different therapeutic area, the anti-inflammatory properties of imidazo[1,2-a]pyridine carboxylic acid derivatives were assessed in vivo. researchgate.net These compounds were found to inhibit carrageenan-induced edema more efficiently than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin, demonstrating their potential as potent anti-inflammatory agents. researchgate.net
Efficacy Models for Specific Disease Indications (e.g., Trypanosomiasis, Acute Myeloid Leukemia, Neuroblastoma, Retinal Ischemia)
Analogues of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, belonging to the broader class of imidazopyridines, have been investigated in various preclinical models for several disease indications. The core structure is viewed as a privileged scaffold for developing inhibitors targeting a range of biological processes.
Trypanosomiasis
Trypanosomiasis, caused by parasites of the genus Trypanosoma, is a significant focus for the development of new therapies, and imidazopyridine analogues have shown promise. nih.gov A medicinal chemistry effort led to the synthesis of 22 new imidazopyridine analogues, with several compounds demonstrating potent in vitro activity against Trypanosoma cruzi and Trypanosoma brucei. nih.gov
One promising compound, designated as compound 20, was selected for in vivo efficacy studies based on its potent activity (EC50 < 100 nM) and favorable metabolic and pharmacokinetic properties. nih.gov In an acute mouse model of T. cruzi infection, compound 20 demonstrated parasite inhibition comparable to the standard-of-care drug, benznidazole. nih.gov This highlights the potential of the imidazopyridine scaffold as a lead for developing new treatments for trypanosomiasis. nih.gov
Furthermore, structural modifications to the imidazopyridine core have been explored to enhance efficacy. Incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors targeting the trypanosomal methionyl-tRNA synthetase has been shown to maintain or improve efficacy. nih.gov
Table 1: Efficacy of Imidazopyridine Analogues in Trypanosomiasis Models
| Compound/Analogue | Disease Indication | Model | Key Efficacy Finding | Source |
|---|---|---|---|---|
| Compound 20 | Trypanosomiasis (T. cruzi) | Acute mouse model | Demonstrated parasite inhibition comparable to benznidazole. | nih.gov |
Acute Myeloid Leukemia (AML)
The imidazo[4,5-b]pyridine scaffold has been optimized to develop dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in AML. nih.govnih.gov FLT3 internal tandem duplication (FLT3-ITD) mutations are found in a significant percentage of AML patients and are associated with a poor prognosis. nih.govnih.gov
One analogue, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (compound 27e), emerged as a potent dual inhibitor of both Aurora kinases (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM) and FLT3 kinase (Kd = 6.2 nM), including the clinically relevant FLT3-ITD mutant (Kd = 38 nM). nih.govnih.gov In a human tumor xenograft model using FLT3-ITD-positive AML cells (MV4-11), orally administered compound 27e strongly inhibited tumor growth. nih.govnih.gov This compound was subsequently selected as a preclinical development candidate for AML treatment. nih.gov
Table 2: Efficacy of Imidazo[4,5-b]pyridine Analogue in an AML Model
| Compound/Analogue | Disease Indication | Model | Key Efficacy Finding | Source |
|---|
Other Cancer Indications
Derivatives of the isomeric imidazo[4,5-c]pyridin-2-one scaffold have also been explored for other cancer types.
Glioblastoma: A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as Src family kinase (SFK) inhibitors for glioblastoma multiforme (GBM). nih.gov Several compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range and showed effective antiproliferative activity against four different GBM cell lines. nih.gov
Radiosensitizers: Another class of analogues, 6-anilino imidazo[4,5-c]pyridin-2-ones, were identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of radiation-induced DNA damage. nih.gov A lead compound from this series, compound 78, demonstrated robust radiosensitization of a broad range of cancer cells in vitro and sensitized colorectal and head and neck squamous cell carcinoma tumor xenografts to radiation in vivo. nih.gov
Neuroblastoma and Retinal Ischemia
Based on the available search results, no specific preclinical efficacy models were identified for this compound or its close analogues for the indications of neuroblastoma or retinal ischemia.
Pharmacodynamic Biomarker Analysis in Animal Models
Pharmacodynamic studies are crucial to confirm that a drug candidate engages its target in vivo and elicits the expected biological response. For the imidazo[4,5-b]pyridine analogue 27e, developed for AML, in vivo biomarker analysis was conducted in the MV4-11 tumor xenograft model. nih.govnih.gov The results showed that the observed tumor growth inhibition was accompanied by biomarker modulation consistent with the dual inhibition of both FLT3 and Aurora kinases. nih.govnih.gov This provides evidence of target engagement in the animal model and links the compound's mechanism of action to its observed efficacy. nih.gov
Pharmacokinetic Considerations in Preclinical Development
The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a drug. Several analogues based on the imidazopyridine scaffold have been optimized for favorable pharmacokinetic properties during preclinical development.
The AML drug candidate, compound 27e, was identified as an orally bioavailable preclinical candidate, a key feature that facilitates clinical development. nih.govnih.gov
For the antitrypanosomal candidate, compound 20, selection for in vivo studies was based in part on its promising pharmacokinetic (PK) properties. nih.gov
In the context of treating the central nervous system (CNS) stage of African Trypanosomiasis, brain penetration is essential. Research has shown that incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors is a successful strategy for achieving CNS bioavailability. nih.gov
The DNA-PK inhibitor, compound 78, developed as a potential radiosensitizer, also displayed high oral bioavailability in preclinical studies. nih.gov
Advanced Research Methodologies and Computational Approaches
Spectroscopic Characterization Techniques in Structural Elucidation
The definitive identification and structural confirmation of newly synthesized imidazo[4,5-c]pyridine derivatives are accomplished through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). For the imidazo[4,5-c]pyridine core, characteristic chemical shifts in specific regions of the spectrum allow for unambiguous assignment of the protons and carbons of the fused ring system. nih.govirb.hrsemanticscholar.org
Mass Spectrometry (MS) : This technique is crucial for determining the molecular weight of the compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to validate the molecular formula. nih.govsemanticscholar.org Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure and the stability of its different parts.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, characteristic absorption bands would be expected for the C=O (amide carbonyl) and N-H (amide) stretching vibrations, as well as vibrations corresponding to the aromatic C-H and C=N bonds within the heterocyclic ring system. nih.gov
| Technique | Purpose | Information Obtained for Imidazo[4,5-c]pyridines |
|---|---|---|
| ¹H NMR | Maps proton framework | Chemical shifts, coupling constants, and integration of protons on the pyridine (B92270) and imidazole (B134444) rings, methyl group, and amide group. |
| ¹³C NMR | Identifies carbon environments | Chemical shifts for all unique carbon atoms, including aromatic, imidazole, methyl, and carbonyl carbons. nih.govirb.hr |
| Mass Spectrometry (MS) | Determines molecular weight | Precise molecular mass and confirmation of elemental formula (HRMS). nih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups | Characteristic stretching frequencies for N-H, C=O, C=N, and aromatic C-H bonds. nih.gov |
X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. In drug discovery, obtaining a co-crystal structure of a ligand bound to its protein target provides invaluable information for structure-based drug design. researchgate.net This technique can reveal the exact binding mode of the inhibitor, including the specific amino acid residues it interacts with and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.govacs.org For a compound like this compound, a co-crystal structure with a target kinase or enzyme would elucidate the key interactions responsible for its biological activity and guide the design of more potent and selective analogues. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual libraries and the optimization of lead compounds. These approaches are broadly categorized into ligand-based and structure-based methods.
When the 3D structure of the biological target is unknown, ligand-based methods are employed. These approaches use the structural information from a set of known active molecules to derive a model that predicts the activity of new compounds.
Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. researchgate.net This "pharmacophore" serves as a 3D query to screen large compound databases for molecules with a similar arrangement of features.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model is built that can estimate the activity of untested molecules. researchgate.netbenthamdirect.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional contour map highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
When the 3D structure of the target protein is available, structure-based techniques are powerful tools for predicting and analyzing ligand-protein interactions.
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net It is widely used to screen virtual libraries of compounds against a target, scoring and ranking them based on their predicted binding affinity. nih.gov For imidazo[4,5-c]pyridine derivatives, docking studies have been used to investigate their binding modes in the active sites of targets like VEGFR2, EGFR, and topoisomerase II. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-protein complex over time. This provides a dynamic view of the binding process, revealing the stability of the complex, the flexibility of the binding site, and the role of water molecules in mediating interactions. mdpi.com MD can be used to refine docking poses and calculate binding free energies more accurately.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations are employed to determine a wide range of properties for imidazopyridine derivatives, including:
Optimized molecular geometries. nih.gov
Distribution of electron density and molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.org
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov
Calculation of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental data. nih.gov
| Methodology | Primary Application | Example Use in Imidazopyridine Research |
|---|---|---|
| QSAR | Predicting activity based on structure | Developing models to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives. researchgate.netbenthamdirect.com |
| Molecular Docking | Predicting ligand-protein binding mode | Screening imidazo[4,5-c]pyridines against cancer targets like VEGFR2 and EGFR. nih.govresearchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of a complex | Investigating the stability of imidazopyridine inhibitors in the active site of B-Raf kinase. mdpi.com |
| DFT | Analyzing electronic structure and reactivity | Calculating HOMO-LUMO gaps and electrostatic potentials to understand reactivity. nih.govmdpi.com |
Chemoinformatics and Data Mining in Imidazopyridine Research
Chemoinformatics involves the use of computational tools to organize, analyze, and mine large chemical datasets. mdpi.com In the context of imidazopyridine research, chemoinformatics plays a vital role in:
Virtual Screening : Using computational models (like docking or pharmacophores) to rapidly screen vast virtual libraries containing millions of compounds to identify potential hits with a desired activity profile. nih.gov
Library Design : Designing combinatorial libraries of imidazopyridine derivatives with maximum structural diversity to efficiently explore the structure-activity relationship landscape.
ADMET Prediction : Building computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize candidates with favorable drug-like properties early in the discovery process. researchgate.net
By integrating these advanced methodologies, researchers can accelerate the discovery and development of novel imidazo[4,5-c]pyridine-based compounds, transforming promising hits into optimized clinical candidates.
High-Throughput Screening (HTS) and Virtual Screening Methodologies
In the quest for novel therapeutic agents, advanced research methodologies such as High-Throughput Screening (HTS) and virtual screening are pivotal for rapidly identifying and optimizing lead compounds. While specific large-scale screening initiatives focused exclusively on this compound are not extensively detailed in publicly available literature, the broader imidazo[4,5-c]pyridine scaffold to which it belongs is a subject of significant interest in computational and screening-based drug discovery programs. These approaches leverage automation and computational power to evaluate vast numbers of compounds against biological targets, accelerating the pace of discovery.
High-Throughput Screening (HTS)
High-Throughput Screening involves the automated testing of large, diverse chemical libraries against specific biological targets to identify "hits"—compounds that modulate the target's activity. For a compound like this compound, an HTS campaign would involve assaying it, alongside thousands of other molecules, in miniaturized, parallel formats. This could be directed at various targets, given the broad bioactivity of the imidazopyridine core, which is known to interact with enzymes such as kinases and polymerases. mdpi.com For instance, derivatives of the imidazo[4,5-c]pyridine class have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in cancer therapy. mdpi.com
Virtual Screening Methodologies
Virtual screening, or in silico screening, utilizes computational methods to analyze large compound databases and identify molecules that are likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and more cost-effective than physical HTS. Methodologies are generally categorized as either ligand-based or structure-based.
Structure-Based Virtual Screening (SBVS): This technique requires the three-dimensional structure of the biological target, which is often determined by X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS method, where algorithms predict the preferred orientation and binding affinity of a ligand to its target. For the imidazo[4,5-c]pyridine scaffold, computational screening and docking studies have been employed to evaluate derivatives as potential anticancer agents. researchgate.net In one such study, hybrid molecules incorporating the imidazo[4,5-c]pyridine core were docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. researchgate.net
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules that bind to the target. It assumes that compounds with similar structures or properties are likely to exhibit similar biological activities.
Research on the related imidazo[4,5-c]pyridin-2-one scaffold has utilized molecular design and simulation to develop novel inhibitors for Src family kinases (SFKs), which are targets for glioblastoma treatment. nih.gov Molecular dynamics simulations were performed to understand the binding patterns of the most active compounds within the ATP binding site of the kinases. nih.gov Although these studies did not specifically test this compound, they highlight the utility of computational approaches in optimizing the broader imidazo[4,5-c]pyridine core for specific therapeutic targets.
The table below summarizes findings from computational and screening studies on related imidazo[4,5-c]pyridine derivatives, illustrating the application of these advanced methodologies.
Interactive Data Table: Screening and Computational Studies of Imidazo[4,5-c]pyridine Derivatives
| Compound Class/Derivative | Target | Methodology | Key Findings |
| Imidazo[4,5-c]pyridine-isoxazole hybrids | VEGFR2 | Molecular Docking | Identified compounds with potential binding interactions in the VEGFR2 cavity, suggesting anti-angiogenic activity. researchgate.net |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (SFKs) | Molecular Design & Dynamics Simulation | Designed novel inhibitors for glioblastoma; simulations revealed binding patterns in the ATP binding site. nih.gov |
| Imidazo[4,5-c]pyridine derivatives | Poly(ADP-ribose) polymerase (PARP) | Biological Screening | Identified a derivative with an IC₅₀ value of 8.6 nM, indicating potent PARP inhibition. mdpi.com |
| Imidazo[4,5-c]pyridine derivatives | Bovine Viral Diarrhea Virus (BVDV) Polymerase | Biological Screening | Development of highly active and selective antiviral molecules that interact with the viral RNA-dependent RNA polymerase. nih.gov |
These examples underscore the power of high-throughput and virtual screening in exploring the therapeutic potential of the imidazo[4,5-c]pyridine scaffold. Such methodologies could be instrumental in elucidating the biological activities and potential applications of this compound.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The traditional synthesis of the imidazo[4,5-c]pyridine core often involves the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents. mdpi.com While effective for laboratory-scale synthesis, these methods may present challenges for large-scale production in terms of yield, cost, and environmental impact.
Future research should focus on developing more scalable and sustainable synthetic routes. Key areas of exploration include:
Catalytic Methods: Investigating novel catalysts, such as reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay, could lead to higher yields and simpler purification processes. nih.gov
Flow Chemistry: The adoption of continuous flow manufacturing processes can offer significant advantages in terms of safety, scalability, and consistency for the synthesis of the imidazo[4,5-c]pyridine scaffold.
Green Chemistry Principles: Future synthetic strategies should aim to reduce waste, use less hazardous reagents, and improve energy efficiency. This could involve exploring microwave-assisted synthesis or one-pot reactions that combine multiple steps. mdpi.com
Development of Highly Selective 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide Analogues for Specific Targets
The imidazo[4,5-c]pyridine scaffold has been associated with a variety of biological activities, including the inhibition of kinases like Src family kinases (SFKs) and DNA-dependent protein kinase (DNA-PK). nih.govacs.org The development of analogues with high selectivity for a single target is crucial to minimize off-target effects and create effective therapeutics.
For this compound, future research should involve systematic structure-activity relationship (SAR) studies. This would entail synthesizing a library of analogues by modifying key positions:
The Carboxamide Group (C2 position): This functional group is a key interaction point. Modifications could include altering the amide substituents to probe interactions within a target's binding pocket.
The Methyl Group (N1 position): Exploring different alkyl or aryl substituents at this position could influence the compound's solubility, metabolic stability, and binding affinity.
The Pyridine (B92270) Ring: Substitution on the pyridine ring could modulate the electronic properties of the core structure and provide additional vectors for targeted interactions.
A scaffold-hopping strategy, moving from known multi-kinase inhibitors to the imidazo[4,5-c]pyridine-2-one core, has proven successful in identifying potent and selective DNA-PK inhibitors. acs.org A similar approach could be applied to develop selective analogues of this compound for other high-value targets.
| Target Class | Rationale for Imidazo[4,5-c]pyridine Scaffold | Potential Modification Strategy for Selectivity |
|---|---|---|
| Kinases (e.g., SFKs, DNA-PK) | The scaffold mimics the purine (B94841) core of ATP, allowing it to fit into kinase active sites. nih.govacs.org | Modify substituents to exploit unique amino acid residues in the target kinase's binding pocket. |
| Toll-like Receptors (e.g., TLR7) | Some imidazo[4,5-c]pyridine compounds act as TLR7 agonists, stimulating an immune response. researchgate.net | Alter side chains to optimize interactions with the TLR7 binding site for controlled immune activation. |
| Poly(ADP-ribose) Polymerase (PARP) | The scaffold has shown moderate to good PARP inhibitory activity. mdpi.com | Systematic SAR to enhance potency and selectivity over other enzymes. |
| Viral Polymerases | Derivatives have shown activity against viruses like Bovine Viral Diarrhea Virus (BVDV) by interacting with RNA-dependent RNA polymerase. nih.gov | Design analogues that specifically target the polymerase of clinically relevant viruses. |
Application of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the drug discovery process for the imidazo[4,5-c]pyridine scaffold. mdpi.com These computational tools can be applied in several key areas:
De Novo Design: Generative AI models can design novel analogues of this compound with desired properties, exploring a vast chemical space more efficiently than traditional methods. nih.govcrimsonpublishers.com
Predictive Modeling: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of unsynthesized analogues, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery pipeline, reducing the likelihood of late-stage failures. researchgate.net
Virtual Screening: ML-based virtual screening can rapidly screen large compound libraries to identify molecules containing the imidazo[4,5-c]pyridine core that are likely to bind to a specific biological target. nih.gov
By leveraging AI and ML, researchers can make more informed decisions, reduce the number of required experiments, and ultimately shorten the timeline for developing new drugs based on this scaffold. mednexus.org
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound and its analogues, a systems-level approach is needed. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide a comprehensive picture of how these compounds affect cellular pathways.
Future research should employ these techniques to:
Elucidate Mechanism of Action: By observing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with the compound, researchers can identify the specific pathways being modulated.
Identify Off-Target Effects: Multi-omics analysis can reveal unintended interactions, providing crucial information for optimizing selectivity and minimizing potential side effects.
Discover Biomarkers: These studies can help identify biomarkers that predict which patient populations are most likely to respond to a drug based on this scaffold, paving the way for personalized medicine.
Investigation of Emerging Therapeutic Applications of the Imidazo[4,5-c]pyridine Core
While much of the research on the imidazo[4,5-c]pyridine core has focused on oncology and infectious diseases, its structural similarity to purines suggests it could be relevant in a wider range of therapeutic areas. mdpi.comnih.gov
Future investigations should explore the potential of this scaffold in:
Autoimmune and Inflammatory Diseases: Given that some derivatives can modulate immune responses through targets like TLR7, there is potential for developing novel treatments for conditions such as rheumatoid arthritis or lupus. researchgate.net
Neurological Disorders: Purinergic signaling plays a critical role in the central nervous system. Analogues could be designed to interact with purinergic receptors or other CNS targets for potential application in neurodegenerative diseases or psychiatric disorders.
Fungal Infections: Glucosamine-6-phosphate synthase, an enzyme essential for the synthesis of the fungal cell wall, has been identified as a potential target for imidazo[4,5-c]pyridine derivatives. mdpi.com
By expanding the scope of biological screening and leveraging new technologies, the full therapeutic potential of the imidazo[4,5-c]pyridine scaffold and its specific derivatives can be more thoroughly explored.
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide and related analogs? A: The compound can be synthesized via condensation reactions between substituted pyridines and carboxamide precursors. For example:
- Step 1: React 4-aminopyridine derivatives with methyl isocyanate to form the carboxamide backbone.
- Step 2: Cyclize the intermediate using microwave-assisted heating or acid catalysis to form the imidazo[4,5-c]pyridine core .
- Key characterization tools: NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .
Advanced Synthesis: Reaction Optimization
Q: How can researchers optimize reaction conditions to improve yields of halogenated derivatives (e.g., chloro or fluoro analogs)? A: Optimization strategies include:
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling reactions for halogen introduction .
- Computational guidance: Use density functional theory (DFT) to predict transition states and optimize reaction pathways .
Basic Biological Activity Profiling
Q: What in vitro assays are suitable for initial evaluation of bioactivity? A: Prioritize:
- Kinase inhibition assays: Screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Cytotoxicity testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response analysis: Calculate IC₅₀ values to assess potency .
Advanced Mechanistic Studies
Q: How can researchers resolve contradictions in biological activity data across different cell lines? A:
- Target engagement validation: Use thermal shift assays (TSA) to confirm direct binding to putative targets .
- Metabolic stability assessment: Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
- Proteomics profiling: Identify off-target effects via mass spectrometry-based interactome mapping .
Structure-Activity Relationship (SAR) Analysis
Q: How does substitution at the 1-methyl or 2-carboxamide positions influence bioactivity? A: Key findings from analogs:
- 1-Methyl group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- 2-Carboxamide: Critical for hydrogen bonding with kinase ATP-binding pockets; replacing with ester groups reduces potency .
- Halogenation (e.g., Cl at C4): Improves lipophilicity and blood-brain barrier penetration in neuroactive derivatives .
Computational Modeling for Drug Design
Q: What computational methods are effective for predicting binding modes? A:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
- Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy .
- Free-energy perturbation (FEP): Quantify the impact of substituents on binding affinity .
Handling and Stability
Q: What are the best practices for storage and handling to ensure compound integrity? A:
- Storage: Keep at -20°C under inert gas (argon) to prevent oxidation .
- Solubility: Use DMSO for stock solutions (tested at ≤10 mM) and avoid aqueous buffers with pH > 8 to prevent hydrolysis .
- Stability monitoring: Perform HPLC-PDA analysis monthly to detect degradation products .
Advanced Analytical Challenges
Q: How can researchers address low-resolution X-ray crystallography data for imidazo[4,5-c]pyridine derivatives? A: Mitigation strategies:
- Cocrystallization additives: Add small molecules (e.g., glycerol) to improve crystal packing .
- Synchrotron radiation: Use high-flux X-ray sources (e.g., Diamond Light Source) for weakly diffracting crystals .
- Complementary techniques: Validate with NMR chemical shift predictions and DFT-optimized structures .
Reproducibility in Biological Assays
Q: How to ensure reproducibility in kinase inhibition assays across labs? A:
- Standardize protocols: Follow guidelines from the Assay Guidance Manual (NIH) for enzyme kinetics .
- Control compounds: Include staurosporine or gefitinib as reference inhibitors in each assay batch .
- Data sharing: Deposit raw data in public repositories (e.g., ChEMBL) for cross-validation .
Toxicity and Safety Profiling
Q: What preclinical toxicity studies are recommended before advancing to in vivo models? A:
- Ames test: Assess mutagenicity using TA98 and TA100 bacterial strains .
- hERG channel inhibition: Patch-clamp assays to evaluate cardiac toxicity risks .
- Maximum tolerated dose (MTD): Determine via single-dose escalation studies in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
